molecular formula C11H15BrN2 B13490768 1-(5-Bromo-2-methylphenyl)piperazine

1-(5-Bromo-2-methylphenyl)piperazine

Cat. No.: B13490768
M. Wt: 255.15 g/mol
InChI Key: AZASOKKFCKCNOL-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-methylphenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a bromine atom and a methyl group attached to the phenyl ring, which is further connected to a piperazine moiety. The molecular formula of this compound is C11H15BrN2, and it has a molecular weight of 255.15 g/mol .

Preparation Methods

The synthesis of 1-(5-Bromo-2-methylphenyl)piperazine can be achieved through various methods. One common approach involves the reaction of 1-(2-methylphenyl)piperazine with bromine in the presence of a suitable solvent. The reaction conditions typically include maintaining a controlled temperature and using a catalyst to facilitate the bromination process .

Industrial production methods often involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

1-(5-Bromo-2-methylphenyl)piperazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and amines.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding N-oxides. Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used for this purpose.

    Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding amine.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1-(5-azido-2-methylphenyl)piperazine.

Scientific Research Applications

1-(5-Bromo-2-methylphenyl)piperazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

    Medicine: Piperazine derivatives, including this compound, are explored for their potential therapeutic applications. They are investigated for their ability to modulate neurotransmitter systems and their potential use in treating neurological disorders.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-methylphenyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing signal transmission and potentially leading to therapeutic effects. The exact pathways and targets involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

1-(5-Bromo-2-methylphenyl)piperazine can be compared with other piperazine derivatives, such as:

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers. Understanding its preparation methods, chemical reactions, and applications can pave the way for new discoveries and innovations.

Properties

Molecular Formula

C11H15BrN2

Molecular Weight

255.15 g/mol

IUPAC Name

1-(5-bromo-2-methylphenyl)piperazine

InChI

InChI=1S/C11H15BrN2/c1-9-2-3-10(12)8-11(9)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3

InChI Key

AZASOKKFCKCNOL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Br)N2CCNCC2

Origin of Product

United States

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